molecular formula C13H8ClNO4 B13867513 Phenyl 2-chloro-3-nitrobenzoate

Phenyl 2-chloro-3-nitrobenzoate

Cat. No.: B13867513
M. Wt: 277.66 g/mol
InChI Key: ZKXNGDBWJALUNC-UHFFFAOYSA-N
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Description

Phenyl 2-chloro-3-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a phenyl group attached to a benzoate moiety, which is further substituted with a chlorine atom at the 2-position and a nitro group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 2-chloro-3-nitrobenzoate can be synthesized through a multi-step process involving the nitration and chlorination of benzoic acid derivatives, followed by esterification. One common method involves the nitration of benzoic acid to introduce the nitro group, followed by chlorination to add the chlorine atom. The resulting 2-chloro-3-nitrobenzoic acid is then esterified with phenol to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and chlorination reactions under controlled conditions to ensure high yield and purity. The esterification step is often catalyzed by acid catalysts to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-chloro-3-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Phenyl 2-chloro-3-nitrobenzoate is a chemical compound with applications in various scientific and industrial fields. It is primarily used as an intermediate in synthesizing other organic compounds, including pharmaceuticals and agrochemicals.

Scientific Research Applications

  • Synthesis of Organic Compounds this compound serves as a precursor in the synthesis of various organic compounds.
  • Antimicrobial Research N-(substituted phenyl)-2-chloroacetamides, related compounds, have demonstrated antimicrobial potential against Escherichia coli, Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Candida albicans . The biological activity of chloroacetamides varies with the position of substituents bound to the phenyl ring, influencing their effectiveness against different microorganisms .

Case Studies and Research Findings

  • Antimicrobial Activity of Chloroacetamides Research indicates that chloroacetamides with a halogenated p-substituted phenyl ring, such as N-(4-chlorophenyl), N-(4-fluorophenyl), and N-(3-bromophenyl) chloroacetamides, exhibit high lipophilicity, enabling them to pass rapidly through the phospholipid bilayer of the cell membrane . These compounds are particularly promising for further investigation against Gram-positive bacteria and pathogenic yeasts .
  • Electro-Optic Effects of Nitrobenzoate Derivatives A study on morpholinium 2-chloro-4-nitrobenzoate (M2C4N) doped in nematic liquid crystals (LCs) showed that M2C4N doping could be used to develop a high Δε of LC mixture . The phenyl-amine/hydroxyl in M2C4N induces a stronger interaction with the CN group of LCs .

Table of Applications

ApplicationDescription
Chemical IntermediatesUsed as a precursor for synthesizing other organic compounds, including pharmaceuticals and agrochemicals.
Antimicrobial ResearchN-(substituted phenyl)-2-chloroacetamides, related compounds, have demonstrated antimicrobial potential against various microorganisms .
Electro-Optic ApplicationsMorpholinium 2-chloro-4-nitrobenzoate (M2C4N) can be used to develop a high Δε of LC mixture .

Fungicidal Compositions

Mechanism of Action

The mechanism of action of Phenyl 2-chloro-3-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester and chlorine groups can undergo nucleophilic substitution. These interactions can affect various biochemical pathways and molecular targets, making it a compound of interest in medicinal chemistry .

Comparison with Similar Compounds

Phenyl 2-chloro-3-nitrobenzoate can be compared with other similar compounds such as:

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical properties and reactivity.

Properties

Molecular Formula

C13H8ClNO4

Molecular Weight

277.66 g/mol

IUPAC Name

phenyl 2-chloro-3-nitrobenzoate

InChI

InChI=1S/C13H8ClNO4/c14-12-10(7-4-8-11(12)15(17)18)13(16)19-9-5-2-1-3-6-9/h1-8H

InChI Key

ZKXNGDBWJALUNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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